Chlorine Impurity Reduction in Gallium Tripropan-2-olate by Potassium Isopropoxide Treatment vs. Sodium and Lithium Counterparts
Crude Ga(OiPr)₃ prepared from GaCl₃ and NaOiPr contains 0.98 wt% chlorine [1]. Treatment with KOiPr (1.4 equiv.) in refluxing toluene reduces chlorine to 0.022 wt% (220 ppm) with 89% distilled yield [1]. In contrast, NaOiPr treatment leaves 0.96 wt% Cl (essentially no purification) and lowers the yield to 74%; LiOiPr causes catastrophic gelation that prevents product recovery [1]. Only the KOiPr route produces electronic-grade gallium isopropoxide with potassium carry-over of just 6 ppm [1].
| Evidence Dimension | Residual chlorine content after purification treatment |
|---|---|
| Target Compound Data | 0.022 wt% Cl (220 ppm); yield 89%; K = 6 ppm |
| Comparator Or Baseline | NaOiPr treatment: 0.96 wt% Cl, yield 74%; LiOiPr: gelation, no recovery |
| Quantified Difference | 43.6-fold reduction in Cl vs. NaOiPr; NaOiPr yields essentially unpurified material |
| Conditions | Toluene reflux, 5 h; simple vacuum distillation at 0.3 Torr, ~110 °C |
Why This Matters
Procurement of Ga(OiPr)₃ with verified sub-300-ppm Cl content is essential for dielectric and photoelectronic applications where chlorine degrades device lifetime and performance; suppliers must demonstrate use of the KOiPr purification route.
- [1] Kodokura, H. and Ishii, T., Process for purifying gallium alkoxide, U.S. Patent 20010023299 (published Sep. 20, 2001). View Source
